Fenamiphos sulfone
Overview
Description
Fenamiphos sulfone is a chemical transformation product of fenamiphos, an organophosphorus pesticide widely used to control nematodes in agricultural settings. This compound is formed through the oxidation of fenamiphos and its intermediate, fenamiphos sulfoxide. This compound is of significant interest due to its persistence in the environment and potential toxicological effects .
Mechanism of Action
Target of Action
Fenamiphos sulfone, like other organophosphorus compounds, primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the functioning of nerve cells as it catalyzes the rapid hydrolysis of acetylcholine .
Mode of Action
The compound interacts with its target, AChE, by inactivating it This inactivation disrupts the normal functioning of nerve cells, leading to a range of physiological changes
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inactivating AChE, the compound disrupts the normal breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells. This disruption can lead to an accumulation of acetylcholine, causing overstimulation of the nerves and muscles.
Pharmacokinetics
This compound is moderately soluble in water .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve disruption of nerve cell function due to the inactivation of AChE . This can lead to a range of physiological effects, including overstimulation of the nerves and muscles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound residues were found in reservoirs, indicating that the compound can reach surface water bodies via runoff from the treatment site and via spray drift . The compound’s action can also be influenced by factors such as soil type, temperature, and pH, among others.
Biochemical Analysis
Biochemical Properties
Fenamiphos sulfone interacts with several enzymes and proteins. It is known to inhibit the enzyme acetylcholinesterase, a key enzyme in nerve signal transmission . This interaction is crucial in its role as a pesticide, as it disrupts the normal functioning of pests’ nervous systems .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Its inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, disrupting normal cellular communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its primary mechanism of action is the inhibition of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to overstimulation of nerve cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the parent compound Fenamiphos is rapidly oxidized to this compound . Information on its long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At higher doses, Fenamiphos toxicity was observed, resulting in decreased body-weight gain and other symptoms
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of organophosphorus compounds .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is moderately soluble in water and would not normally be expected to leach to groundwater based on its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenamiphos sulfone is typically synthesized through the oxidation of fenamiphos. The process involves two main steps:
Oxidation of Fenamiphos to Fenamiphos Sulfoxide: This step is usually carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Further Oxidation to this compound: The sulfoxide is then oxidized to the sulfone using stronger oxidizing agents like sodium periodate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent oxidation. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Oxidation: As mentioned, this compound is formed through the oxidation of fenamiphos and fenamiphos sulfoxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, sodium periodate, chromium trioxide.
Hydrolysis Conditions: Aqueous environments with microbial presence.
Major Products Formed:
Fenamiphos Sulfoxide: Intermediate product in the oxidation process.
This compound Phenol: Product of hydrolysis.
Scientific Research Applications
Fenamiphos sulfone has several applications in scientific research:
Environmental Studies: Used to study the environmental fate and degradation of organophosphorus pesticides.
Toxicology: Research on the toxicological effects of this compound helps in understanding its impact on human health and wildlife.
Analytical Chemistry: this compound is used as a reference compound in the development of analytical methods for detecting organophosphorus pesticides and their metabolites in environmental and biological samples.
Comparison with Similar Compounds
Fenamiphos: The parent compound, used as a nematicide.
Fenamiphos Sulfoxide: An intermediate oxidation product of fenamiphos.
Other Organophosphorus Pesticides: Parathion methyl, chlorpyrifos, dimethoate, and profenfos.
Comparison:
Uniqueness: Fenamiphos sulfone is unique due to its specific formation pathway and persistence in the environment. Unlike some other organophosphorus pesticides, it undergoes a two-step oxidation process, resulting in a stable sulfone product.
Toxicity: this compound shares similar neurotoxic properties with other organophosphorus compounds but is distinguished by its prolonged environmental persistence and potential for bioaccumulation
This compound remains a compound of significant interest due to its environmental impact, toxicological properties, and applications in scientific research.
Properties
IUPAC Name |
N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNYJXIBJFXIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037547 | |
Record name | Fenamiphos sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31972-44-8 | |
Record name | Fenamiphos sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenamiphos sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenamiphos sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENAMIPHOS SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77I51XA8L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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